molecular formula C8H16Cl2N4 B2979138 3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride CAS No. 2415263-10-2

3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride

Cat. No. B2979138
CAS RN: 2415263-10-2
M. Wt: 239.14
InChI Key: CMUZLEAEDMWQQR-UHFFFAOYSA-N
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Description

The compound “3-[(4-Methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride” belongs to the class of 1,2,4-triazole derivatives . Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has attracted much attention due to their widespread potential pharmaceutical activity . Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of three nitrogen atoms and two carbon atoms . The unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines due to having N–C–S linkage in the skeleton .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be characterized by various techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Synthesis and Biological Activity

The compound under discussion, due to its structural similarity to triazole and cyclobutane derivatives, is of interest in synthetic and medicinal chemistry for its potential biological activities. Research in this area focuses on the synthesis of novel derivatives and their evaluation for antimicrobial and cytotoxic properties. For instance, the synthesis of new azetidine-2-one derivatives of 1H-benzimidazole has shown significant antimicrobial and cytotoxic activities in vitro, highlighting the potential of such compounds in developing therapeutic agents (Noolvi et al., 2014).

Cycloaddition Reactions

Cycloaddition reactions involving organic azides with various dienes have been investigated, revealing the formation of triazole derivatives through regioselective processes. Such reactions are crucial for synthesizing structurally diverse compounds, which can have various applications, including pharmaceuticals and materials science (Brunner et al., 2005).

Antimicrobial Activities

The synthesis of triazole derivatives and their evaluation for antimicrobial activities is another significant area of research. Such compounds have been synthesized from reactions of ester ethoxycarbonylhydrazones with primary amines, showing good to moderate activities against various microorganisms, indicating their potential as antibacterial agents (Bektaş et al., 2007).

Intramolecular Amination

Research into the intramolecular amination of cyclopropylmethyl cations to cyclobutane derivatives showcases the versatility of these compounds in synthetic chemistry. Such reactions allow for the creation of new N-Boc-protected amino alcohols, demonstrating the potential for further development into pharmacologically active compounds (Skvorcova et al., 2017).

Synthetic Methodologies

Exploration of synthetic methodologies for creating cyclobutane derivatives, including the synthesis of methanoproline analogues, further demonstrates the compound's relevance in the development of new synthetic routes and potential applications in drug design and development (Rammeloo et al., 2002).

Mechanism of Action

The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme .

Safety and Hazards

The safety information for this compound indicates that it has an Acute Tox. 4 Oral hazard classification . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-12-5-10-11-8(12)4-6-2-7(9)3-6;;/h5-7H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEGPYYMNHWVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CC2CC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]cyclobutan-1-amine dihydrochloride

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